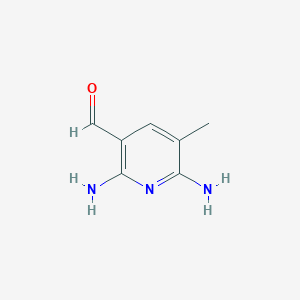

2,6-Diamino-5-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-5(3-11)7(9)10-6(4)8/h2-3H,1H3,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUHYLKSXYHFPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1N)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diamino 5 Methylnicotinaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 2,6-Diamino-5-methylnicotinaldehyde suggests a few logical disconnection points. The primary disconnections would likely involve the introduction of the amino groups and the aldehyde functionality.

One potential retrosynthetic pathway could involve the disconnection of the C-N bonds of the two amino groups, leading back to a di-substituted pyridine (B92270) precursor, such as a 2,6-dihalonicotinaldehyde derivative. This approach is common in the synthesis of aminopyridines. Another strategy could involve the disconnection of the C-C bond between the pyridine ring and the aldehyde group, which would point towards a formylation reaction of a 2,6-diamino-5-methylpyridine precursor.

Functional group interconversion (FGI) is another key strategy. For instance, the aldehyde group could be derived from the oxidation of a primary alcohol or the reduction of a nitrile or ester group. Similarly, the amino groups could be introduced via the reduction of nitro groups.

Synthesis from Precursor Pyridine and Nicotinaldehyde Derivatives

Based on the retrosynthetic analysis, the synthesis of this compound would likely commence from a suitably substituted pyridine or nicotinaldehyde precursor.

While specific condensation reactions for the direct synthesis of this compound are not detailed in the available literature, condensation reactions are fundamental in the synthesis of various pyridine derivatives. For instance, the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia (B1221849), is a classic method for constructing the pyridine ring. Although not directly applicable to the substitution pattern of the target molecule, it illustrates the principle of building the heterocyclic core through condensation.

In the context of modifying a pre-existing pyridine ring, condensation reactions could be employed to build more complex structures from this compound as a starting material, highlighting its potential as a versatile building block in organic synthesis.

A plausible multi-step convergent synthesis could involve the preparation of a 2,6-disubstituted-5-methylpyridine intermediate that can then be elaborated to the final product. For example, starting from a commercially available picoline (methylpyridine), a sequence of nitration, halogenation, and functional group manipulations could lead to a key intermediate.

A potential divergent approach might start from a common precursor like 2,6-dichloro-5-methylnicotinonitrile. The nitrile group could be a precursor to the aldehyde, and the chloro groups can be substituted by amino groups. The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with nucleophiles has been reported, suggesting that similar chemistry could be applied to a nicotinaldehyde derivative. researchgate.net

A hypothetical synthetic sequence could be:

Halogenation and Nitration: Starting with a 3-picoline, introduction of chloro groups at the 2 and 6 positions followed by nitration at the 5-position.

Formation of the Aldehyde: Conversion of the methyl group at the 3-position to an aldehyde. This could be a multi-step process involving bromination followed by hydrolysis and oxidation.

Introduction of Amino Groups: Nucleophilic substitution of the chloro groups with ammonia or an ammonia equivalent. Alternatively, reduction of nitro groups, if introduced earlier, would yield the amino functionalities. The reduction of nitro-pyridines to aminopyridines is a well-established transformation. orgsyn.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for any synthetic route to maximize yield and purity.

The choice of catalysts and reagents would be critical in the proposed synthetic steps. For the amination of a dihalopyridine precursor, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed. These reactions often require specific phosphine (B1218219) ligands to achieve high yields. For the reduction of nitro groups, common catalysts include palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation reagents like hydrazine. mdpi.com The formylation of an activated pyridine ring could be achieved using the Vilsmeier-Haack reaction, which employs a phosphorus oxychloride and dimethylformamide mixture. mdpi.com

Reaction parameters such as temperature, pressure, and solvent play a significant role in the outcome of synthetic transformations. For instance, nucleophilic aromatic substitution reactions often require elevated temperatures to proceed at a reasonable rate. The choice of solvent can influence the solubility of reactants and the stability of intermediates. For example, polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions on aromatic rings. The pressure would be a key parameter in catalytic hydrogenations.

The following table outlines hypothetical reaction conditions for key steps in the synthesis of this compound, based on general knowledge of similar transformations.

| Reaction Step | Potential Reagents and Catalysts | Potential Solvents | Potential Temperature Range | Potential Pressure |

| Amination of Dihalopyridine | Ammonia, Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP) | Toluene, Dioxane | 80-120 °C | Atmospheric |

| Reduction of Dinitropyridine | H2, Pd/C or SnCl2, HCl | Methanol, Ethanol (B145695), Ethyl acetate | Room Temperature - 60 °C | 1-5 atm (for H2) |

| Formylation of Diaminopyridine | POCl3, DMF (Vilsmeier-Haack) | Dichloromethane, DMF | 0 °C to Reflux | Atmospheric |

| Oxidation of Primary Alcohol | MnO2, PCC | Dichloromethane, Chloroform | Room Temperature | Atmospheric |

It is important to reiterate that the information presented here is based on established principles of organic synthesis and literature precedents for similar compounds, as direct experimental data for the synthesis of this compound is not available in the reviewed scientific literature.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its precursors are crucial for obtaining a high-purity final product. The methods employed are largely dependent on the physical and chemical properties of the compounds at each stage of the synthesis. Common techniques include recrystallization, chromatography, and extraction.

Recrystallization is a primary method for purifying solid intermediates and the final product. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. For instance, in the synthesis of related diaminopyridine derivatives, ethanol is often employed as a recrystallization solvent. prepchem.com In one procedure for synthesizing methyl 5,6-diaminonicotinate, the crude product is recrystallized from ethanol to yield yellow, needle-like crystals. prepchem.com For other complex heterocyclic compounds, a mixture of solvents may be necessary. For example, the energetic material LLM-105 (2,6-diamino-3,5-dinitropyrazine-l-oxide) is recrystallized from a hot DMF/DMSO mixture with the addition of hot water to induce the formation of fine needles. osti.gov The use of activated carbon during recrystallization can also be employed to remove colored impurities, as demonstrated in the purification of 2,3-diamino-5-bromopyridine (B182523) from water. orgsyn.org

Filtration is a fundamental step in separating the solid product from the reaction mixture or a recrystallization solvent. Suction filtration is commonly used to efficiently collect precipitates. In the synthesis of LLM-105, intermediates are collected by suction filtration and washed with cold water. osti.gov The final product, after oxidation, is also easily filtered from the reaction mixture and washed with water. osti.gov

Washing of the isolated solid is essential to remove residual reagents, solvents, and soluble impurities. Water is a common and environmentally benign wash liquid, especially for removing inorganic salts and acids. osti.gov In some cases, organic solvents are used. For example, in the preparation of 2-amino-5-bromopyridine, the product is washed with hot petroleum ether to remove a dibrominated byproduct. orgsyn.org

Chromatography can be utilized for the purification of intermediates or the final product, particularly when dealing with complex mixtures or when very high purity is required. While specific examples for this compound are not detailed in the provided context, general principles suggest that column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase would be applicable. The choice of eluent would depend on the polarity of the compounds to be separated.

The following table summarizes common purification techniques for intermediates and final products in the synthesis of related diaminopyridine and other nitrogen-containing heterocyclic compounds.

| Compound/Intermediate | Purification Technique | Details | Reference |

| Methyl 5,6-diaminonicotinate | Recrystallization | The crude product was recrystallized from ethanol. | prepchem.com |

| 2,6-diamino-3,5-dinitropyrazine-l-oxide (LLM-105) | Recrystallization | Dissolved in a hot DMF/DMSO mixture, followed by the addition of hot water. | osti.gov |

| 2-chloro-6-methoxy-3,5-dinitropyrazine | Filtration and Washing | The precipitate was collected by suction filtration and washed with cold water. | osti.gov |

| 2,3-Diamino-5-bromopyridine | Recrystallization | Recrystallized from water using activated carbon. | orgsyn.org |

| 2-amino-5-bromopyridine | Washing | Washed with hot petroleum ether to remove 2-amino-3,5-dibromopyridine. | orgsyn.org |

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of a synthetic route are critical considerations in modern organic chemistry. A comparative analysis of different synthetic methodologies for compounds analogous to this compound highlights trade-offs between yield, reaction conditions, and adherence to green chemistry principles.

Green Chemistry Principles aim to reduce the environmental footprint of chemical processes. Key considerations include the use of less hazardous chemicals, safer solvents, and improved energy efficiency. The use of water as a solvent is a significant step towards greener synthesis. For instance, a catalyst-free, one-pot, four-component synthesis of dihydropyranopyrazole derivatives in water has been reported, offering good yields and avoiding the need for tedious work-up or purification. researchgate.net

The choice of reagents also plays a crucial role. Some synthetic routes for related compounds rely on harsh reagents like fuming nitric acid or oleum (B3057394) for nitration. researchgate.net However, alternative and potentially greener nitrating systems using potassium nitrate (B79036) in oleum have been explored to optimize reaction conditions. researchgate.net The reduction of nitro groups is another common step. The use of catalytic hydrogenation with palladium on carbon is a widely used and generally clean method, as seen in the synthesis of methyl 5,6-diaminonicotinate. prepchem.com This is often preferable to using stoichiometric reducing agents like iron in acidic media, which can generate significant waste. orgsyn.org

The following table provides a comparative analysis of different synthetic approaches for related heterocyclic compounds, focusing on efficiency and green chemistry aspects.

| Synthetic Step/Target | Methodology | Yield | Green Chemistry Considerations | Reference |

| Synthesis of LLM-105 (overall) | Three-step synthesis from 2,6-dichloropyrazine | 36% | Multi-step process with energetic intermediates. | osti.gov |

| Dinitration of 2-chloro-6-methoxypyrazine | Nitric acid/sulfuric acid | 48-55% | Use of strong, corrosive acids. | osti.gov |

| Amination of 2-chloro-6-methoxy-3,5-dinitropyrazine | Aqueous ammonia in acetonitrile (B52724) | 80% | Use of organic solvent (acetonitrile). | osti.gov |

| Synthesis of Dihydropyranopyrazoles | One-pot, four-component reaction in water | Good yields | Catalyst-free, atom-economical, use of water as solvent. | researchgate.net |

| Reduction of Methyl 6-amino-5-nitronicotinate | Catalytic hydrogenation (Pd/C) | 80% (based on 0.8g from 1g) | Clean reduction, but uses a precious metal catalyst. | prepchem.com |

| Reduction of 2-amino-5-bromo-3-nitropyridine | Reduced iron in ethanol/water with HCl | Not specified | Use of stoichiometric metal reductant, generating iron waste. | orgsyn.org |

Reactivity and Chemical Transformations of 2,6 Diamino 5 Methylnicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) at the C3 position of the pyridine (B92270) ring is an electrophilic center, making it susceptible to attack by various nucleophiles. Its reactivity is influenced by the electron-donating effects of the two amino groups and the methyl substituent, which can modulate the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the aldehyde is sp² hybridized and electron-deficient due to the high electronegativity of the oxygen atom, making it a prime target for nucleophiles. openstax.orgmasterorganicchemistry.comlibretexts.org Nucleophilic addition is a fundamental reaction for aldehydes, proceeding through a tetrahedral alkoxide intermediate which is typically protonated to yield an alcohol. openstax.org

With primary amines, 2,6-Diamino-5-methylnicotinaldehyde is expected to undergo condensation reactions to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. libretexts.org Similarly, reaction with secondary amines would lead to the formation of enamines. libretexts.org

| Reactant | Product Type | General Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalyst, removal of water |

| Secondary Amine (R₂NH) | Enamine | Acid catalyst, removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mild acid or base catalyst |

| Hydroxylamine (H₂NOH) | Oxime | Controlled pH |

This table presents expected nucleophilic addition and condensation reactions based on the general reactivity of aldehydes.

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde group in this compound would yield 2,6-Diamino-5-methylnicotinic acid. A variety of oxidizing agents can accomplish this transformation, such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O) in what is known as the Tollens' test. The choice of oxidant is crucial to avoid unwanted side reactions with the amino groups, which are also susceptible to oxidation.

Reduction: Reduction of the aldehyde furnishes the corresponding primary alcohol, (2,6-Diamino-5-methylpyridin-3-yl)methanol. This can be achieved using various reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. NaBH₄ is a milder reagent and generally preferred for its selectivity, as LiAlH₄ is highly reactive and less chemoselective. ksu.edu.sa

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Reductive Amination: This is a powerful method for synthesizing amines from aldehydes. The process involves the in-situ formation of an imine by reacting the aldehyde with an amine, followed by reduction of the imine to the corresponding amine. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used as they selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comresearchgate.net

| Transformation | Product | Typical Reagents |

| Oxidation | 2,6-Diamino-5-methylnicotinic acid | KMnO₄, CrO₃, Ag₂O |

| Reduction | (2,6-Diamino-5-methylpyridin-3-yl)methanol | NaBH₄, LiAlH₄, H₂/Pd |

| Reductive Amination | Substituted 3-(aminomethyl)pyridine | Primary/Secondary Amine + NaBH₃CN or NaBH(OAc)₃ |

This table summarizes the principal oxidation and reduction pathways for the aldehyde moiety.

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org this compound can serve as the carbonyl component in this reaction. The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. wikipedia.orgnih.gov

This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields a new, often conjugated, double bond. wikipedia.org The electron-donating amino groups on the pyridine ring may increase the electron density of the aromatic system, potentially influencing the reaction rate.

| Active Methylene Compound | Electron-Withdrawing Groups | Expected Product Structure |

| Malononitrile | -CN, -CN | 2-((2,6-Diamino-5-methylpyridin-3-yl)methylene)malononitrile |

| Ethyl Cyanoacetate | -CN, -COOEt | Ethyl 2-cyano-3-(2,6-diamino-5-methylpyridin-3-yl)acrylate |

| Diethyl Malonate | -COOEt, -COOEt | Diethyl 2-((2,6-Diamino-5-methylpyridin-3-yl)methylene)malonate |

This table provides examples of active methylene compounds and the expected products from a Knoevenagel condensation with this compound.

Reactivity of the Amino Functional Groups

The two primary amino groups at the C2 and C6 positions are nucleophilic and can participate in a variety of reactions. Their reactivity is characteristic of aromatic amines, although modified by their position on the pyridine ring. The presence of two identical amino groups means that reactions can potentially occur at one or both sites, leading to mono- or di-substituted products. Controlling the selectivity can be a synthetic challenge.

Acylation: The amino groups can be readily acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form amides. acs.orgnih.gov This reaction is often carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct. For example, reaction with benzoyl chloride would yield N,N'-(5-methyl-3-formylpyridine-2,6-diyl)dibenzamide if both groups react. nih.gov The acylation of aminopyridines with anhydrides is also a well-established transformation. researchgate.net

Alkylation: Alkylation of the amino groups can be achieved using alkyl halides. However, direct alkylation of aromatic amines can be difficult to control, often leading to mixtures of mono- and poly-alkylated products, as well as quaternary ammonium salts. acs.org Reductive amination, as mentioned previously, provides a more controlled method for mono-alkylation. Selective mono- or di-amination of dihalo-pyridines is a related synthetic strategy for preparing substituted diaminopyridines. nih.govnih.gov

Arylation: The amino groups can undergo arylation through cross-coupling reactions, such as the Buchwald-Hartwig amination, by reacting with aryl halides in the presence of a palladium catalyst and a base.

| Reaction Type | Reagent Type | Product Functional Group | Notes |

| Acylation | Acyl Chloride (RCOCl), Acid Anhydride ((RCO)₂O) | Amide | Mono- and/or di-acylation possible. acs.orgnih.gov |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Often leads to over-alkylation. acs.org |

| Arylation | Aryl Halide (Ar-X) | Diaryl/Aryl Amine | Requires a catalyst (e.g., Palladium). |

This table outlines common reactions involving the amino groups of this compound.

To achieve selective functionalization of this compound, it is often necessary to temporarily block, or "protect," one or more of the reactive sites. Given the three functional groups, a carefully planned protecting group strategy is essential for complex syntheses.

The amino groups are typically protected as carbamates, amides, or sulfonamides. The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its removal.

Carbamates: tert-Butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are common protecting groups. The Boc group is acid-labile (removed with acids like TFA), while the Cbz group is removed by catalytic hydrogenation.

Acyl Groups: An acetyl (Ac) group can be used, which is typically stable to acidic and catalytic hydrogenation conditions but can be removed under basic or acidic hydrolysis.

Selective protection of one amino group in the presence of the other is challenging due to their similar electronic environments. Strategies might involve using a bulky protecting group under sterically controlled conditions to favor mono-protection, or a di-protection/selective de-protection sequence. Alternatively, both amino groups could be protected to allow for exclusive reaction at the aldehyde moiety, after which the protecting groups can be removed. Orthogonal protecting group strategies, where different groups can be removed under distinct conditions without affecting each other, would be highly valuable for sequential modifications of the molecule.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd) |

| Acetyl | Ac | Acetic Anhydride or Acetyl Chloride | Acidic or basic hydrolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

This table lists common protecting groups for amines and their typical cleavage conditions, which could be applied to this compound.

Amine-imine Tautomerism and its Chemical Implications

The phenomenon of tautomerism is a significant aspect of the chemistry of aminopyridines. In the case of this compound, the presence of amino groups at positions 2 and 6 introduces the possibility of amine-imine tautomerism. This equilibrium involves the migration of a proton from an exocyclic amino group to the ring nitrogen atom, resulting in the formation of an imino tautomer.

Computational studies on simpler 2-aminopyridines have shown that the amine tautomer is generally the more stable form. wikipedia.orgnih.gov For this compound, the equilibrium is expected to lie significantly towards the diamino form under normal conditions. The stability of the amine form can be attributed to the preservation of the aromaticity of the pyridine ring.

The general equilibrium for one of the amino groups can be depicted as follows:

Figure 1: Amine-imine tautomerism in the this compound backbone.

While the imine tautomer is the minor component, its transient formation can have important chemical implications. The imine form is more basic at the exocyclic nitrogen and can participate in reactions that are not typical for the amine tautomer. The equilibrium can be influenced by factors such as the solvent polarity and pH. In acidic conditions, protonation is more likely to occur on the ring nitrogen, which can shift the equilibrium.

The presence of the electron-donating methyl group at the 5-position and the electron-withdrawing aldehyde group at the 3-position will also modulate the electron density of the pyridine ring and the exocyclic amino groups, thereby influencing the position of the tautomeric equilibrium.

Interactive Data Table: Factors Influencing Amine-Imine Tautomerism

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents may stabilize the more polar imine tautomer. | The imine form has a greater charge separation. |

| pH | Acidic conditions can favor the protonated form of the ring nitrogen, influencing the equilibrium. | Protonation alters the electronic landscape of the molecule. |

| Substituent Effects | Electron-donating groups on the ring stabilize the amine form, while electron-withdrawing groups may favor the imine form. | Substituents modulate the electron density of the ring and exocyclic nitrogens. |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being highly dependent on the nature of the attacking species and the directing effects of the substituents.

Electrophilic Aromatic Substitution:

The two amino groups at positions 2 and 6 are strong activating groups and are ortho, para-directing. The methyl group at the 5-position is also an activating group and directs to the ortho and para positions. Conversely, the aldehyde group at the 3-position is a deactivating group and a meta-director. The pyridine nitrogen itself is deactivating towards electrophilic substitution.

Considering these directing effects, the most likely position for electrophilic attack is the 4-position, which is para to the 2-amino group and ortho to the 5-methyl group. The 3-position, being meta to both amino groups, is also a potential site, though likely less favored due to the presence of the deactivating aldehyde group. A theoretical study on the dinitration of 2,6-diaminopyridine supports the feasibility of substitution at the 3 and 5 positions. ijnc.ir

Nucleophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. abertay.ac.uksci-hub.se The presence of the electron-withdrawing aldehyde group further enhances this reactivity. However, the strongly electron-donating amino groups at the 2- and 6-positions would generally disfavor nucleophilic attack at these positions.

A classic example of nucleophilic aromatic substitution on pyridines is the Chichibabin reaction, which involves amination with sodium amide. abertay.ac.ukgoogle.com For this compound, direct nucleophilic substitution of a hydrogen atom is less likely due to the presence of the activating amino groups. However, if a good leaving group were present on the ring, nucleophilic substitution would be a viable pathway.

Mechanistic Studies of Key Chemical Reactions

Due to the specific nature of this compound, detailed mechanistic studies on its reactions are not extensively available. However, by drawing analogies with related pyridine derivatives, the likely mechanistic pathways can be inferred.

For electrophilic aromatic substitution, the reaction would proceed through a standard SEAr mechanism. The electrophile would attack the electron-rich pyridine ring to form a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The rate-determining step is typically the formation of this intermediate. The subsequent loss of a proton restores the aromaticity of the ring.

For a hypothetical nitration reaction, the transition state would involve the developing bond between a carbon atom of the pyridine ring and the nitrogen atom of the nitronium ion (NO2+), with the positive charge delocalized over the ring and the amino groups.

In nucleophilic aromatic substitution, the mechanism would likely be an SNAr (addition-elimination) pathway. A nucleophile would attack an electron-deficient carbon atom of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The subsequent departure of a leaving group would restore the aromatic ring.

The kinetics of these reactions are governed by the activation energy of the rate-determining step. For electrophilic substitution on this compound, the presence of multiple activating groups is expected to lower the activation energy and thus increase the reaction rate compared to unsubstituted pyridine.

Interactive Data Table: Predicted Reactivity for this compound

| Reaction Type | Predicted Rate | Most Likely Position of Attack | Key Mechanistic Feature | Thermodynamic Driving Force |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Fast | 4-position | Formation of a stabilized arenium ion | Restoration of aromaticity |

| Nucleophilic Aromatic Substitution (with a leaving group) | Moderate to Slow | Position of the leaving group | Formation of a Meisenheimer complex | Departure of a good leaving group |

Derivatization and Functionalization Strategies

Synthesis of Substituted 2,6-Diamino-5-methylnicotinaldehyde Analogues

While specific literature detailing the synthesis of analogues by modifying the existing substituents of this compound is not extensively documented, standard organic transformations can be applied to generate a library of related compounds. These derivatizations can fine-tune the steric and electronic properties of the molecule for further reactions.

Plausible synthetic modifications include:

N-Alkylation or N-Acylation: The primary amino groups at the C2 and C6 positions can be selectively or fully alkylated or acylated to introduce new substituents and modify their nucleophilicity.

Aldehyde Transformation: The formyl group at the C3 position is amenable to various transformations. It can be oxidized to a carboxylic acid, creating a nicotinic acid derivative, or reduced to a primary alcohol (a pyridylmethanol). It can also undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds.

Schiff Base Formation: The most direct derivatization involves the condensation of the amino groups with various aldehydes or ketones, or the condensation of the aldehyde group with primary amines, to form imines (Schiff bases). researchgate.netresearchgate.net This strategy is particularly useful in ligand design.

Construction of Fused Heterocyclic Systems Utilizing this compound as a Synthon

The arrangement of the aldehyde group adjacent to an amino group makes this compound an ideal precursor for annulation reactions, leading to the formation of fused polycyclic heterocyclic systems.

Naphthyridines, which are diazanaphthalenes, represent a class of nitrogen-containing heterocycles with a wide spectrum of pharmacological activities. nih.govdigitallibrary.co.in The structure of this compound is perfectly suited for the Friedländer annulation reaction to produce substituted naphthyridines. In this reaction, an ortho-aminoaryl aldehyde condenses with a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or nitrile) to form a new fused pyridine (B92270) ring. mdpi.com

The C2-amino group and the C3-aldehyde of the target molecule can react with various active methylene compounds to yield derivatives of benzo[c] nih.govgoogle.comnaphthyridine.

| Active Methylene Reactant | Catalyst/Conditions | Fused Product Type |

| Cyclohexanone | Base (e.g., tBuOK) or Acid | Tetrahydrobenzo[c] nih.govgoogle.comnaphthyridine |

| Acetone | Base (e.g., NaOH, KOH) | Methyl-benzo[c] nih.govgoogle.comnaphthyridine |

| Ethyl acetoacetate | Base (e.g., Piperidine) | Ethoxycarbonyl-methyl-benzo[c] nih.govgoogle.comnaphthyridine |

| Malononitrile | Base (e.g., Piperidine) | Amino-cyano-benzo[c] nih.govgoogle.comnaphthyridine |

This table presents potential reactions based on the established Friedländer synthesis protocol.

Imidazopyridines are another important class of fused heterocycles with significant applications in medicinal chemistry. nih.govrsc.org The standard synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold involves the condensation of a 2-aminopyridine (B139424) derivative with an α-haloketone. nih.gov Given that this compound possesses two amino groups on the pyridine ring, it can serve as a precursor for such cyclizations. A closely related reaction is the synthesis of an imidazo[1,2-a]pyridine from 5,6-diamino-nicotinamide and bromobutanone, demonstrating the feasibility of this approach on a diaminopyridine core. google.com

The reaction of this compound with an α-haloketone would proceed via initial N-alkylation of one of the amino groups, followed by intramolecular cyclization and dehydration to form the fused imidazole (B134444) ring.

| α-Haloketone | Reagent | Fused Product Type |

| 2-Bromopropiophenone | NaHCO₃, Ethanol (B145695), Reflux | Phenyl-methyl-imidazo[1,2-a]pyridine |

| 3-Chloro-2-butanone | Cyclohexanone, 100 °C | Dimethyl-imidazo[1,2-a]pyridine |

| Phenacyl bromide | Base, Ethanol, Reflux | Phenyl-imidazo[1,2-a]pyridine |

This table outlines potential syntheses based on known procedures for imidazopyridine formation.

Beyond the bicyclic systems of naphthyridines and imidazopyridines, this compound can be used to construct more complex polycyclic aromatic nitrogen heterocycles (aza-PAHs). These strategies often involve multi-step or domino reactions that build additional rings onto the initial pyridine core.

One powerful method is the Knoevenagel condensation , where the aldehyde group reacts with an active methylene compound, followed by an intramolecular cyclization. wikipedia.orgnih.gov For instance, reaction with a cyclic β-ketoester could be followed by a cyclization involving one of the amino groups to form a new six-membered ring, leading to a tricyclic system. Sequential Knoevenagel condensation/cyclization reactions are known to produce indene (B144670) and benzofulvene derivatives. nih.gov Similarly, a domino reaction of an aminopyridine with O-propargylated salicylaldehydes using a CuI/InCl₃ catalyst system has been reported to yield chromenonaphthyridine derivatives, a strategy potentially adaptable to this synthon. mdpi.com

Regioselective and Stereoselective Derivatization Approaches

The presence of multiple, non-equivalent reactive sites in this compound raises important questions of selectivity.

Regioselectivity: In reactions involving the amino groups, such as the synthesis of imidazopyridines, the two amino groups at C2 and C6 are electronically distinct. The C2-amino group is ortho to the aldehyde, while the C6-amino group is para. The electron-withdrawing nature of the aldehyde group deactivates the C2-amino group more strongly than the C6-amino group, suggesting that reactions with electrophiles might preferentially occur at the C6 position. However, steric hindrance from the adjacent methyl group at C5 could counteract this electronic effect. The precise outcome would depend on the specific reagents and reaction conditions, and a mixture of regioisomers is possible.

Stereoselectivity: Stereoselective derivatization would become a factor if the reaction introduces one or more new chiral centers. For example, if the aldehyde is reacted with a chiral nucleophile or if a cyclization reaction creates a stereocenter in the new ring system. While no specific examples involving this compound are documented, the synthesis of diastereomeric compounds through Mannich-type tandem reactions from similar building blocks highlights the potential for stereocontrolled transformations.

Ligand Design and Coordination Chemistry (if applicable to non-biological systems)

The field of coordination chemistry relies on the design of organic molecules (ligands) that can bind to metal ions. mdpi.com this compound is an excellent platform for creating novel multidentate ligands. The pyridine nitrogen and the two amino groups are all potential donor sites.

A highly effective strategy is to use the reactive aldehyde and amino groups to build larger Schiff base ligands. youtube.comyoutube.com

Reaction at the Aldehyde: The C3-aldehyde can be condensed with a variety of primary amines (e.g., amino-phenols, amino-pyridines) to create an imine linkage, incorporating new donor atoms into the ligand framework.

Reaction at the Amines: The C2 and C6 amino groups can be condensed with two equivalents of an aldehyde (e.g., salicylaldehyde, 2-pyridinecarboxaldehyde). researchgate.netresearchgate.net

The resulting Schiff base ligand would be a large, potentially flexible molecule with multiple N and O donor sites (imine nitrogens, pyridine nitrogen, and any heteroatoms from the condensation partner), making it capable of forming stable complexes with a variety of transition metal ions. researchgate.netajol.info The specific geometry and coordination number of the resulting metal complex would be dictated by the structure of the final ligand and the preferred coordination geometry of the metal ion.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of 2,6-Diamino-5-methylnicotinaldehyde, with each technique offering unique insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of this compound. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, advanced two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons.

COSY spectra would reveal the coupling between the aldehydic proton and the aromatic proton on the pyridine (B92270) ring.

HSQC spectra correlate directly bonded proton and carbon atoms, definitively assigning the carbons of the pyridine ring and the methyl group to their attached protons.

HMBC spectra are vital for identifying longer-range (2-3 bond) correlations. This would be key in confirming the positions of the substituents by showing correlations between the methyl protons and adjacent ring carbons (C5, C4, C6), and between the amino protons and their neighboring carbons.

Solid-State NMR (ssNMR): For the analysis of the compound in its solid form, ssNMR can provide valuable information about its crystalline structure and polymorphism. ajol.info Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N. nih.gov This can reveal non-equivalent molecules in the crystal lattice and provide insights into intermolecular hydrogen bonding involving the amino groups.

Expected ¹H and ¹³C NMR Chemical Shifts: Based on data from structurally similar aminopyridine derivatives, the following table presents the anticipated chemical shifts for this compound in a suitable deuterated solvent like DMSO-d₆. mdpi.comchemicalbook.com

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | ~9.5-10.5 (s) | ~190-195 |

| Aromatic CH (C4-H) | ~7.0-8.0 (s) | ~145-155 |

| Amino (-NH₂) | ~5.0-7.0 (br s) | - |

| Methyl (-CH₃) | ~2.0-2.5 (s) | ~15-20 |

| C2 (C-NH₂) | - | ~155-165 |

| C3 (C-CHO) | - | ~110-120 |

| C5 (C-CH₃) | - | ~115-125 |

| C6 (C-NH₂) | - | ~155-165 |

| s = singlet, br s = broad singlet |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The exact mass measurement allows for the calculation of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation pathways of the molecule. The fragmentation pattern provides structural information by revealing stable fragments resulting from the cleavage of specific bonds. For this compound, expected fragmentation would involve the loss of the formyl radical (•CHO), carbon monoxide (CO), or cleavage of the methyl group.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O |

| Exact Mass | 151.0746 g/mol |

| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺ |

| Key Fragmentation Pathways | Loss of CO, loss of •CHO, loss of •CH₃ |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound. These two techniques are complementary; for instance, the symmetrical vibrations of the pyridine ring are often more prominent in Raman spectra, while the polar functional groups like C=O and N-H produce strong signals in FTIR. nist.gov

FTIR Spectroscopy: The FTIR spectrum would be dominated by characteristic absorption bands. The N-H stretching vibrations of the two primary amino groups would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl and aromatic groups would be observed around 2900-3100 cm⁻¹. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected in the range of 1670-1700 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would also show the characteristic vibrations, with strong bands expected for the aromatic ring breathing modes.

Characteristic Vibrational Frequencies: The following table summarizes the expected key vibrational bands for this compound based on data from similar amino- and aldehyde-substituted pyridines. chemicalbook.com

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretching (Amino) | 3300-3500 | 3300-3500 |

| C-H Stretching (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretching (Methyl) | 2850-3000 | 2850-3000 |

| C=O Stretching (Aldehyde) | 1670-1700 | 1670-1700 |

| N-H Bending (Amino) | 1600-1650 | 1600-1650 |

| C=C/C=N Stretching (Ring) | 1400-1600 | 1400-1600 |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, along with the electron-donating amino groups and the electron-withdrawing aldehyde group, forms a conjugated system that influences the position and intensity of these bands. The position of the absorption maxima (λ_max) can be sensitive to the solvent polarity.

Expected UV-Vis Absorption Data:

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~250-280 and ~320-380 |

| n → π | >380 (weak) |

Chromatographic Techniques for Separation, Purity, and Quantification

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity and quantifying its concentration in a mixture.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase.

A typical method would involve a gradient elution, starting with a high proportion of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at one of the compound's absorption maxima. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve would be generated using standards of known concentration.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm and 350 nm |

| Expected Retention Time | Dependent on exact conditions, but would be a sharp, well-defined peak |

This multi-faceted analytical approach, combining various spectroscopic and chromatographic methods, is crucial for the unambiguous structural confirmation and rigorous purity assessment of this compound, ensuring its quality for any subsequent application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a compound like this compound, which possesses polar amino groups, direct analysis by GC can be challenging due to potential issues with peak tailing and thermal decomposition in the injector or column.

To overcome these challenges, derivatization is a common strategy. The amino groups can be converted into less polar and more volatile derivatives, such as by silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The aldehyde functional group may also react under these conditions.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized compound from any impurities but also provides its mass spectrum. The fragmentation pattern in the mass spectrum is crucial for confirming the molecular structure. While specific GC-MS data for this compound is not widely published, a hypothetical analysis would yield a specific retention time and a mass spectrum characterized by a molecular ion peak corresponding to the derivatized molecule and fragment ions resulting from the cleavage of specific bonds.

Hypothetical GC Conditions for Derivatized this compound:

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) is a versatile purification technique that bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC). It is particularly useful for the preparative-scale purification of compounds like this compound from reaction mixtures and for the isolation of impurities.

MPLC systems operate at moderate pressures, typically up to 50 bar, and utilize pre-packed columns with smaller particle sizes than traditional column chromatography, leading to better resolution and faster separation times. For a polar compound such as this compound, reversed-phase MPLC is a suitable approach.

A typical MPLC separation would involve dissolving the crude compound in a suitable solvent and loading it onto a reversed-phase column (e.g., C18-functionalized silica). The separation is then achieved by eluting with a gradient of a polar solvent system, such as water and acetonitrile or methanol, often with the addition of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The fractions are collected and analyzed for purity, typically by thin-layer chromatography (TLC) or HPLC.

Illustrative MPLC Parameters for Purification:

| Parameter | Value |

| Stationary Phase | C18-functionalized silica (B1680970) gel |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 30 minutes |

| Detection | UV at 254 nm and 280 nm |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. To perform this analysis on this compound, a single crystal of suitable size and quality is required. This is typically achieved through slow crystallization from a suitable solvent or solvent system.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern of the X-rays by the crystal lattice is collected and analyzed. The resulting electron density map is used to determine the positions of the individual atoms in the molecule, bond lengths, bond angles, and intermolecular interactions in the crystal packing.

While a crystal structure for this compound is not present in the publicly available crystallographic databases, a successful analysis would provide precise information on the planarity of the pyridine ring, the conformation of the amino and aldehyde substituents, and any hydrogen bonding networks within the crystal. This data is invaluable for understanding the compound's physical properties and its interactions with other molecules.

Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional Purity

Elemental analysis and Thermogravimetric Analysis (TGA) are complementary techniques used to assess the compositional purity and thermal stability of a compound.

Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of this compound (C₇H₈N₄O). A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity.

Theoretical Elemental Composition of C₇H₈N₄O:

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 7 | 84.077 | 51.21% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.91% |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 34.14% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.75% |

| Total | 164.168 | 100.00% |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram of a pure, non-solvated, and non-hydrated sample of this compound would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which decomposition begins and the profile of mass loss provide information about the compound's thermal stability. If the compound were a hydrate (B1144303) or contained residual solvent, a mass loss step would be observed at lower temperatures, corresponding to the loss of water or solvent.

Theoretical and Computational Chemistry Studies of 2,6 Diamino 5 Methylnicotinaldehyde

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of electron distribution and its consequences for molecular geometry and stability. For a molecule such as 2,6-Diamino-5-methylnicotinaldehyde, these calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.

A conformational analysis would be the first step in a computational study. This involves identifying the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds. For this compound, key rotations would include the orientation of the aldehyde (-CHO) group and the amino (-NH2) groups relative to the pyridine (B92270) ring.

The goal is to locate the global minimum energy conformation, which represents the most stable structure of the molecule. The relative energies of other, higher-energy conformers would also be calculated to understand the molecule's flexibility and the energy barriers between different conformations. This information is crucial as the molecular conformation can significantly influence its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. The location of the HOMO within the molecule indicates the likely site of electrophilic attack.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The location of the LUMO points to the probable site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability.

A computational study would calculate and visualize these orbitals and their energy levels to predict how this compound might interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative of the data that would be generated from a computational study and is not based on published results.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -5.8 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.6 | Suggests moderate chemical reactivity and stability. |

Spectroscopic Property Predictions using Computational Models

Computational models can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The predicted spectrum can then be compared to an experimental one to confirm the structure or assign specific peaks to specific atoms.

Vibrational Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each calculated frequency is associated with a specific vibrational mode (e.g., C-H stretch, N-H bend, C=O stretch). This allows for the detailed assignment of experimental spectra and provides a "fingerprint" of the molecule's vibrational characteristics.

To understand the electronic transitions that give rise to UV-Vis absorption and fluorescence, methods like Time-Dependent Density Functional Theory (TD-DFT) are employed. These simulations calculate the energies of electronic excitations from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum. Similarly, by analyzing the relaxation from the first excited state back to the ground state, properties related to fluorescence can also be estimated.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for demonstration purposes and does not represent published research findings.

| Spectroscopic Technique | Predicted Data Point | Corresponding Molecular Feature |

| ¹H NMR | δ 9.8 ppm | Aldehyde proton (-CHO) |

| ¹³C NMR | δ 190 ppm | Aldehyde carbon (C=O) |

| IR Spectroscopy | ν 1680 cm⁻¹ | Aldehyde C=O stretch |

| UV-Vis Spectroscopy | λ_max ~350 nm | π → π* transition |

Reaction Mechanism Elucidation via Computational Pathways

Should this compound be involved in a chemical reaction, computational chemistry can be used to map out the entire reaction pathway. This involves:

Identifying Reactants and Products: Defining the starting and ending points of the chemical transformation.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the precise geometry and energy of this unstable species.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Mapping the Reaction Coordinate: By tracing the path of lowest energy from reactants to products through the transition state, a complete picture of the reaction mechanism can be developed.

This type of analysis could be applied, for example, to understand the synthesis of this compound or its subsequent reactions to form more complex molecules.

Molecular Dynamics Simulations (if applicable to intermolecular interactions or complex systems)

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed insights into intermolecular interactions and the dynamics of complex systems. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique are highly relevant to understanding its behavior. For structurally related molecules, such as pyridine derivatives, MD simulations have been successfully employed to investigate crystal morphology, solvation effects, and binding interactions. nih.govenergetic-materials.org.cn

Applying MD simulations to this compound would allow researchers to model its behavior in various environments, such as in a crystalline state or in solution. These simulations can predict and analyze the complex network of non-covalent interactions that govern the supramolecular assembly and properties of the compound.

A hypothetical MD simulation of this compound could be set up to explore its hydrogen-bonding network. The two amino groups and the aldehyde group are all capable of participating in hydrogen bonds, both as donors and acceptors. Furthermore, the pyridine ring can engage in π-π stacking interactions. An MD simulation could track the positions of atoms over time, allowing for the characterization of these interactions.

For instance, a simulation of the crystalline form could elucidate the stability of the crystal lattice and the primary forces holding the molecules together. In a study of a similar compound, 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO), MD simulations were used to predict the crystal morphology in a vacuum and in the presence of a solvent. nih.govenergetic-materials.org.cn The simulations involved calculating attachment energies to determine the growth habit of the crystal faces. A similar approach for this compound would provide valuable information for materials science applications.

The interaction with solvents is another area where MD simulations would be highly informative. By simulating this compound in a box of solvent molecules (e.g., water, ethanol (B145695), or dimethylformamide), one could study the solvation process and the structure of the solvent shell around the molecule. Analysis of the radial distribution functions from such a simulation would reveal the average distances and coordination numbers of solvent molecules around the functional groups of the solute. This information is crucial for understanding its solubility and reactivity in different media.

The following tables represent hypothetical data that could be generated from MD simulations of this compound to illustrate the types of insights that could be gained.

Table 1: Hypothetical Hydrogen Bond Analysis from a 10 ns MD Simulation of Crystalline this compound

| Donor Atom | Acceptor Atom | Average Distance (Å) | Average Angle (°) | Occupancy (%) |

| N(amino)-H | O(aldehyde) | 2.95 | 165 | 92 |

| N(amino)-H | N(pyridine) | 3.10 | 158 | 75 |

| C(aldehyde)-H | O(aldehyde) | 3.50 | 140 | 30 |

This table illustrates the potential hydrogen bonds that could be identified, their geometric parameters, and their stability over the course of the simulation.

Table 2: Hypothetical Solvent Interaction Analysis from a 20 ns MD Simulation of this compound in Water

| Solute Functional Group | Water Coordination Number (First Solvation Shell) | Average Residence Time (ps) |

| Aldehyde Oxygen | 3.5 | 15.2 |

| Amino Group 1 | 2.8 | 12.5 |

| Amino Group 2 | 2.9 | 12.8 |

| Pyridine Nitrogen | 1.5 | 8.9 |

This table presents a hypothetical analysis of the interaction between the solute and water molecules, indicating the number of water molecules in the immediate vicinity of key functional groups and how long they remain there, which is indicative of the strength of the interaction.

In complex systems, such as in the presence of a biological macromolecule or another small molecule, MD simulations could be used to investigate binding modes and affinities. For example, if this compound were being studied as a potential inhibitor of an enzyme, MD simulations could reveal the key intermolecular interactions stabilizing the protein-ligand complex. mdpi.com

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes

Information regarding the synthesis of 2,6-Diamino-5-methylnicotinaldehyde is not available in the current body of scientific literature. The development of novel and sustainable synthetic routes would first require foundational research to establish a viable synthetic pathway. Future research would likely focus on identifying suitable starting materials and reagents, optimizing reaction conditions to maximize yield and purity, and minimizing the environmental impact of the synthesis process.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound has not been documented. Future exploration in this area would involve systematic studies of its reactions with various classes of chemical reagents to understand its fundamental reactivity. This would include investigating the influence of the amino, methyl, and aldehyde functional groups on the pyridine (B92270) ring and exploring potential for novel chemical transformations.

Integration into Advanced Materials Science (e.g., organic electronics, polymers, catalysts)

There is no current research on the integration of this compound into advanced materials. Hypothetically, its structural features might suggest potential for such applications. The aromatic and functionalized nature of the molecule could make it a candidate for incorporation into polymers or as a ligand in the design of novel catalysts. However, without experimental data, its suitability for organic electronics or other advanced materials remains unknown.

Role in Supramolecular Chemistry and Self-Assembly (excluding biological self-assembly)

The potential role of this compound in supramolecular chemistry and non-biological self-assembly is unexplored. The presence of hydrogen bond donors (amino groups) and acceptors (aldehyde and pyridine nitrogen) suggests that it could participate in the formation of ordered supramolecular structures. Future research would be needed to investigate its self-assembly behavior in various solvents and its ability to form complexes with other molecules.

Application as a Probe in Fundamental Chemical Research

There are no established applications of this compound as a probe in fundamental chemical research. Its potential utility in this area would depend on its specific chemical and physical properties, which have not yet been characterized.

Q & A

Q. What are the optimal conditions for synthesizing 2,6-Diamino-5-methylnicotinaldehyde to maximize yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For nicotinaldehyde derivatives, key variables include:

- Temperature : Pyridine derivatives often react efficiently at 80–100°C in polar aprotic solvents like DMF or DMSO .

- Catalysts : Use palladium-based catalysts (e.g., Pd/C) for hydrogenation steps in amino group introduction .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product. Monitor intermediates via TLC and confirm final purity via HPLC (>98%) .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR : and NMR to confirm substitution patterns (e.g., amino groups at positions 2 and 6, methyl at position 5). Look for characteristic aldehyde proton signals at ~9.8 ppm .

- FT-IR : Verify aldehyde (C=O stretch ~1700 cm) and primary amine (N-H stretches ~3300–3500 cm) functionalities .

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion ([M+H]) and rule out side products .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved for this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects.

- Tautomer Analysis : Perform - HMBC NMR to detect keto-enol tautomerism common in aldehyde-containing heterocycles .

- Solvent Screening : Re-acquire NMR spectra in deuterated DMSO vs. CDCl; solvent polarity can shift aldehyde proton signals by 0.5–1.0 ppm .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if tautomers coexist .

Q. What strategies are effective for studying the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with nucleophiles (e.g., hydrazines or amines). Vary pH to assess protonation effects on the aldehyde group .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electrophilic sites and transition states. Compare with experimental product distributions .

- Trapping Intermediates : Use in situ IR or NMR (if fluorinated analogs are synthesized) to detect transient intermediates .

Q. How can researchers address inconsistencies in biological activity data for derivatives of this compound?

Methodological Answer:

- Dose-Response Validation : Re-test compounds across multiple assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives from assay-specific artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products in cell culture media that might interfere with activity .

- Structural-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl) to isolate critical functional groups .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous or acidic conditions?

Methodological Answer:

- Hydrolysis Risk : Aldehydes can hydrolyze in aqueous media. Use anhydrous solvents (e.g., THF) for reactions and store samples under nitrogen at −20°C .

- Toxicity Mitigation : Wear nitrile gloves and safety goggles; avoid inhalation (use fume hood) due to potential respiratory irritation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) .

Data Interpretation and Validation

Q. How should researchers validate the purity of this compound when commercial standards are unavailable?

Methodological Answer:

- Orthogonal Techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with NMR integration to quantify impurities .

- Derivatization : React with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone derivative; confirm purity via melting point and LC-MS .

- Cross-Validation : Compare spectroscopic data with structurally related compounds (e.g., 2,6-dichloro-5-fluoro-4-methylnicotinic acid) to identify anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.